molecular formula C4H7NaO3 B132195 Sodium 3-hydroxybutyrate CAS No. 150-83-4

Sodium 3-hydroxybutyrate

Cat. No. B132195
CAS RN: 150-83-4
M. Wt: 126.09 g/mol
InChI Key: NBPUSGBJDWCHKC-UHFFFAOYSA-M
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Description

Sodium 3-hydroxybutyrate, also known as sodium beta-hydroxybutyrate or sodium DL-3-hydroxybutyrate, is a compound that has been studied for various applications, including its effects on obese subjects on very-low-energy diets and during therapeutic starvation . It has been shown to reduce net body protein loss in these contexts. Additionally, sodium gamma-hydroxybutyrate, a related compound, has been investigated for its central nervous system depressant properties .

Synthesis Analysis

The synthesis of sodium gamma-hydroxybutyrate has been achieved from butyrolactone, aiming to create a molecule that could freely move across the blood-brain barrier . Similarly, sodium 3-hydroxybutyrate can be synthesized from gamma-butyrolactone and the corresponding hydroxide . The synthesis process is crucial for producing the compound in a pure form for research and potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of sodium 3-hydroxybutyrate and its analogs has been analyzed using vibrational spectroscopy techniques such as infrared and Raman spectroscopy . These studies have provided insights into the inter- and intramolecular hydrogen bonds that are present in these compounds, which are essential for understanding their chemical behavior and interactions.

Chemical Reactions Analysis

Sodium 3-hydroxybutyrate participates in various chemical reactions, particularly in the context of metabolism. For instance, it has been shown that the (2-pro-S)methyl group of isobutyrate is the source of a proton in the dehydrogenation process to form 3-hydroxyisobutyric acid in rats . Understanding these metabolic pathways is important for comprehending the role of sodium 3-hydroxybutyrate in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 3-hydroxybutyrate are influenced by its molecular structure and the presence of hydrogen bonds. The compound's solubility, crystallinity, and thermal behavior are characterized using techniques such as differential scanning calorimetry and X-ray powder diffraction . These properties are significant for the compound's applications in medical and industrial contexts.

Scientific Research Applications

Treatment of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

Sodium 3-hydroxybutyrate has shown promise in treating complications of multiple acyl-CoA dehydrogenase deficiency (MADD). In a study, a child with MADD exhibited significant neurological improvement, including the ability to walk independently, after treatment with sodium-D,L-3-hydroxybutyrate. Additionally, infants with MADD and life-threatening cardiomyopathy showed improvement in cardiac contractility with this treatment, suggesting its potential as a therapeutic option for severe fatty acid oxidation defects (Hove et al., 2003).

Effects on Glial Cell Growth

Sodium 3-hydroxybutyrate derivatives have been studied for their effects on mouse glial cells. These derivatives were found to reduce cell apoptosis and dramatically elevate cytosolic Ca(2+) concentration, which indicates potential as a neural protective agent and explains the biocompatibility observed for polyhydroxyalkanoates (PHA) (Xiao et al., 2007).

Neuroprotective Effects in Neonatal Rats

Research on neonatal rats showed that sodium hydroxybutyrate (GHB-Na) might protect the neonatal brain against hypoxia-ischemia. The administration of GHB-Na was found to partially suppress the increase in N-methyl-D-aspartate subunit (NR2B) mRNA gene expression in the rat hippocampus caused by hypoxic-ischemic insult, suggesting its neuroprotective capabilities (Zhengliang Ma et al., 2006).

Metabolic Changes Induced by Gamma-Hydroxybutyrate

A study examining the metabolic effects of gamma-hydroxybutyrate (GHB) found significant central and peripheral metabolic changes. These findings are relevant to the therapeutic use of GHB, including weight management and potential modulation of metabolic pathways (Luca et al., 2015).

Poly(3-hydroxybutyrate) Extraction Optimization

Research focusing on the optimization of poly(3-hydroxybutyrate) extraction from Cupriavidus necator DSM 545 used sodium dodecyl sulfate and sodium hypochlorite. This study is significant for industrial bioplastic production, highlighting the potential of sodium 3-hydroxybutyrate derivatives in sustainable material science (Marudkla et al., 2018).

Potential Toxic Threshold in Septic Mice

A study aimed to identify the toxic threshold of 3-hydroxybutyrate-sodium supplementation in septic mice. It revealed that while a dose of 150 mg/day prevented muscle weakness, increasing the dose led to increased mortality and illness severity. This finding is crucial for understanding the safe application range of sodium 3-hydroxybutyrate in clinical settings (Weckx et al., 2021).

Safety And Hazards

When handling Sodium 3-hydroxybutyrate, it is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

Sodium 3-hydroxybutyrate has been used in a study to understand the effect of butyrate on fibroblast growth factor 21 (FGF21), which is involved in fatty acid ß-oxidation in the liver . It may be used in the preparation of poly (3-hydroxybutyrate) . The market size and growth of Sodium 3-hydroxybutyrate is expected to increase in the future .

properties

IUPAC Name

sodium;3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201044130
Record name 3-Hydroxybutanoic acid sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201044130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-hydroxybutyrate

CAS RN

150-83-4, 306-31-0
Record name Butyric acid, 3-hydroxy-, monosodium salt, (+/-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium DL-beta-hydroxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxybutanoic acid sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201044130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 3-HYDROXYBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19AN4ZH292
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
337
Citations
WJ Van Rijt, MR Heiner-Fokkema… - …, 2014 - publications.aap.org
Multiple acyl coenzyme A dehydrogenase deficiency (MADD) is a severe inborn error of metabolism. Experiences with sodium-d,l-3-hydroxybutyrate (3-HB) treatment are limited …
Number of citations: 32 publications.aap.org
CY Loo, K Sudesh - International journal of biological macromolecules, 2007 - Elsevier
… Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] containing 0–90 mol% of 3HV was obtained when a mixture of sodium 3-hydroxybutyrate and sodium valerate was used …
Number of citations: 73 www.sciencedirect.com
CK Christensen, O Schmitz, EB Pedersen… - … Journal of Clinical …, 1986 - Taylor & Francis
… the present study the effect of ketosis per se was evaluated by infusing sodium 3-hydroxybutyrate. As expected, pH increased slightly in blood and urine. Blood pressure, GFR and RPF …
Number of citations: 15 www.tandfonline.com
M Juzwa, Z Jedliñski - Macromolecules, 2006 - ACS Publications
… In the reaction of four-membered β-butyrolactone, carboxylate anion of sodium 3-hydroxybutyrate activating polar solvent attacks the chiral carbon atom of the monomer implying alkyl−…
Number of citations: 50 pubs.acs.org
RF Derr, M Derr - Life sciences, 1985 - Elsevier
… of 0.27 M sodium lactate plus 2.5 ml of 0.27 M sodium 3-hydroxybutyrate, or 2.5 ml of 0.27 M sodium lactate, or 2.5 ml of 0.27 M sodium 3-hydroxybutyrate, or 5 ml of 0.27 M d-glucose, …
Number of citations: 7 www.sciencedirect.com
GLS Pawan, SJG Semple - The Lancet, 1983 - Elsevier
Sodium DL-3-hydroxybutyrate was administered to obese subjects (more than 150% ideal body-weight) who were either receiving a 2·5 MJ (600 kcal) diet containing 34 g protein on …
Number of citations: 89 www.sciencedirect.com
JLK Van Hove, S Grünewald, J Jaeken, P Demaerel… - The Lancet, 2003 - thelancet.com
… Oral sodium-3-hydroxybutyrate, a novel adjunct to treatment for multiple acyl-CoA … Oral sodium-3-hydroxybutyrate, a novel adjunct to treatment for multiple acyl-CoA dehydrogenase …
Number of citations: 127 www.thelancet.com
Y Oda, H Asari, T Urakami, K Tonomura - Journal of fermentation and …, 1995 - Elsevier
… Sodium 3-hydroxybutyrate and &-caprolactone (CL) were obtained from Nakarai Tesque (Kyoto). HB dimer was synthesized in the Niigata Research Laboratory of Mitsubishi Gas …
Number of citations: 108 www.sciencedirect.com
DH Williamson, P Kunenzel - Biochemical Journal, 1971 - ncbi.nlm.nih.gov
… Oml final volume): 100,umol of tris-HCl buffer, pH8.5; 10,umol of sodium 3-hydroxybutyrate; 4,umol ofNAD+; 200,umol ofnicotinamide. The extinctions of the cuvette contents were read …
Number of citations: 21 www.ncbi.nlm.nih.gov
S Obruca, P Sedlacek, F Mravec, O Samek… - Applied microbiology and …, 2016 - Springer
… Solutions of lysozyme in the presence or absence of the respective co-solute (trehalose, hydroxyectoine, sodium 3-hydroxybutyrate, 1,3-butanediol, sodium butyrate, sodium succinate) …
Number of citations: 85 link.springer.com

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